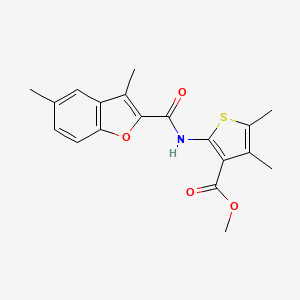

![molecular formula C9H5BrN4 B2774314 2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile CAS No. 191353-20-5](/img/structure/B2774314.png)

2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

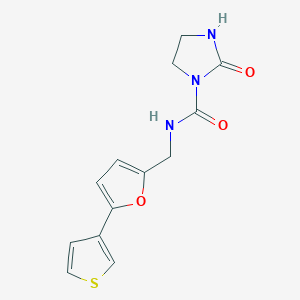

2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile, also known as BPHN, is a chemical compound that has been widely studied in the field of medicinal chemistry. BPHN is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Aplicaciones Científicas De Investigación

1. Inhibitors of Immune Complex Induced Inflammation

Derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile were evaluated for their ability to reduce inflammation in rat models. These compounds were found effective in reducing exudate volume and white blood cell accumulation, indicating potential as anti-inflammatory agents (Haviv et al., 1988).

2. Electronic and Electrochemical Properties

The study of dihexylbithienoquinonoid derivatives, which are structurally related to "2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile", revealed these compounds possess highly polarizable and electron-acceptable properties. Such characteristics suggest applications in electronic materials and devices (Higuchi et al., 1998).

3. Antioxidant and Biofilm Inhibition Activities

A series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides were synthesized and evaluated for their antioxidant and biofilm inhibition activities. These compounds showed promising results, particularly against Gram-negative bacterial strains, indicating potential applications in combating bacterial infections and oxidative stress (Sheikh et al., 2021).

4. Synthesis of Pyrrole Derivatives

2-(2-Bromoallyl)-1,3-dicarbonyl compounds, through a series of reactions involving hydrazino and ketones, led to the formation of 1,2,3,5-tetrasubstituted pyrroles. These reactions highlight the versatility of brominated compounds in synthesizing complex organic structures, which can have applications in pharmaceuticals and organic materials (Demir et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of 2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile are currently unknown. This compound is a derivative of propanedinitrile , but its specific targets have not been identified in the literature

Mode of Action

It is likely that it interacts with its targets in a manner similar to other propanedinitrile derivatives . The exact nature of these interactions and the resulting changes in cellular function are topics of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile are currently unknown. Given the compound’s structural similarity to other propanedinitrile derivatives , it may affect similar pathways, but this has not been confirmed

Propiedades

IUPAC Name |

2-[(3-bromophenyl)hydrazinylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSPMWWBUAYGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NN=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

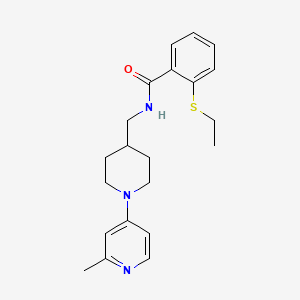

![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)

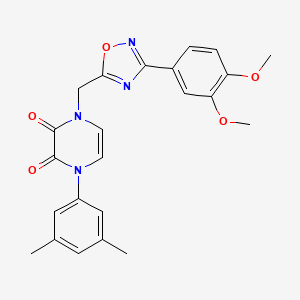

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)

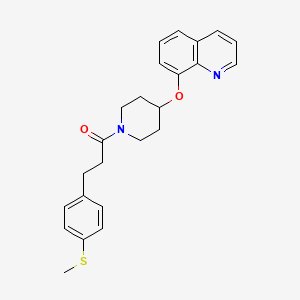

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)

![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide](/img/structure/B2774251.png)

![7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2774254.png)